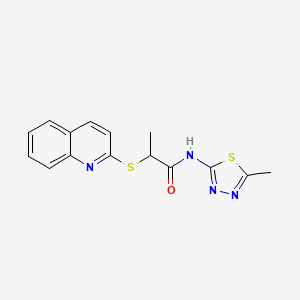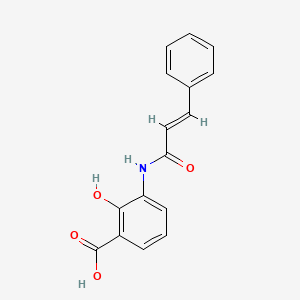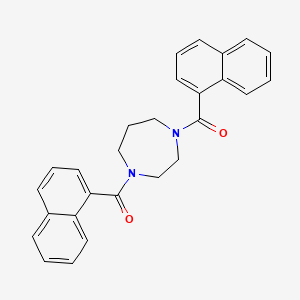
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone, also known as PNH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PNH belongs to the family of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. PNH has been studied extensively for its ability to act as a ligand and form complexes with metal ions, as well as its potential as a fluorescent probe.
作用机制
The mechanism of action of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone as a fluorescent probe is based on the formation of a complex between 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone and a metal ion. When 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone binds to a metal ion, the resulting complex exhibits fluorescence properties that can be measured using a spectrofluorometer. The intensity of the fluorescence is proportional to the concentration of the metal ion, allowing for accurate detection and quantification.
Biochemical and Physiological Effects
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone has been shown to have minimal biochemical and physiological effects in laboratory experiments. This makes it an ideal probe for studying metal ion concentrations in biological samples, as it does not interfere with normal cellular processes.
实验室实验的优点和局限性
One of the main advantages of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone as a fluorescent probe is its high sensitivity and selectivity for metal ions. 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone can detect metal ions at concentrations as low as nanomolar levels, making it a powerful tool for studying metal ion concentrations in biological samples. However, one limitation of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone is its potential for photobleaching, which can reduce the intensity of the fluorescence signal over time.
未来方向
There are several potential future directions for research involving 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone. One area of interest is the development of new fluorescent probes based on the 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone structure. Researchers are also investigating the use of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone as a therapeutic agent for diseases such as cancer and Alzheimer's disease. Additionally, there is ongoing research into the use of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone as a tool for studying metal ion homeostasis in cells and tissues.
合成方法
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone can be synthesized through a simple condensation reaction between 1H-pyrrole-2-carbaldehyde and 4-nitrophenylhydrazine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The synthesis of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone is relatively straightforward and can be achieved using standard laboratory equipment.
科学研究应用
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone has been widely studied for its potential applications in scientific research. One of the most notable uses of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone is as a fluorescent probe for metal ions. 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone can form complexes with a variety of metal ions, including copper, zinc, and iron. These complexes exhibit fluorescence properties, which can be used to detect and quantify the presence of metal ions in biological samples.
属性
IUPAC Name |
4-nitro-N-[(E)-1H-pyrrol-2-ylmethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)11-5-3-9(4-6-11)14-13-8-10-2-1-7-12-10/h1-8,12,14H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZGRXVYRTOEB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6128711.png)


![4-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)benzonitrile](/img/structure/B6128743.png)
![1-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6128748.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}cyclopentanecarboxamide](/img/structure/B6128762.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6128779.png)
![dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate](/img/structure/B6128805.png)
![N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B6128809.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6128816.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide](/img/structure/B6128820.png)
![1-isobutyl-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)piperidine](/img/structure/B6128824.png)